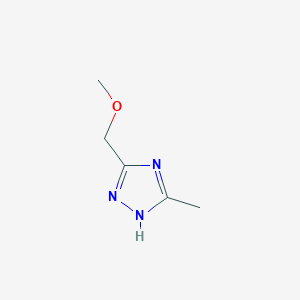

5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole

Description

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a methyl group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of 1,2,4-triazole derivatives in drug design, corrosion inhibition, and materials science .

Synthetic routes for analogous triazoles often involve cyclization reactions, Mannich base formations, or nucleophilic substitutions. For example, 3-methyl-1H-1,2,4-triazole derivatives are synthesized via reactions with formaldehyde or ethyl 4-piperidinecarboxylate under heating conditions .

Properties

IUPAC Name |

3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-6-5(3-9-2)8-7-4/h3H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGYUAPCEREGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazoles depending on the substituent used.

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole scaffold is recognized for its antifungal properties. Compounds within this class have been developed as antifungal agents to combat infections caused by resistant strains of fungi. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) studies show that modifications at specific positions on the triazole ring can enhance efficacy and reduce toxicity .

Antiviral Properties

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole has shown potential as an antiviral agent. Analogues of triazoles have been investigated for their ability to inhibit viral replication in various cell lines. For instance, ribavirin and its derivatives have demonstrated antiproliferative effects in cancer cells .

Fungicides

The compound's antifungal properties make it a candidate for use in agricultural fungicides. Triazole fungicides are widely used to control plant diseases caused by fungi. The effectiveness of triazole derivatives against a range of fungal pathogens has been documented, highlighting their role in crop protection .

Plant Growth Regulators

Certain triazoles also function as plant growth regulators. They can modulate plant growth responses and improve resistance to environmental stressors such as drought . This application is particularly relevant in the context of sustainable agriculture.

Synthesis and Derivatives

The synthesis of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole involves several chemical reactions that can yield various derivatives with enhanced biological activity. For example:

| Synthesis Method | Yield | Description |

|---|---|---|

| Nucleophilic substitution | High | Involves reacting triazole with methanol under basic conditions to introduce the methoxymethyl group. |

| Bromination | Moderate | Incorporation of bromine at the 3-position enhances biological activity against specific fungi. |

These synthetic pathways not only facilitate the production of the compound but also allow for the exploration of new derivatives that may exhibit improved pharmacological profiles.

Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives against Candida species, demonstrating that specific modifications significantly increased potency compared to standard treatments . The results indicated that compounds with halogen substitutions showed enhanced activity.

Agricultural Impact

Research on the application of triazole fungicides in crops revealed that these compounds effectively reduced fungal infections while promoting healthy plant growth under stress conditions . Field trials indicated a marked improvement in yield and quality of crops treated with triazole-based fungicides.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties. Key comparisons include:

- Methoxymethyl vs. Thione : The methoxymethyl group enhances solubility compared to the thione (–SH) in 3-methyl-1,2,4-triazole-5-thione, which is more effective in corrosion inhibition due to sulfur’s electron-donating capacity .

- Azido and Nitro Groups : Azido and nitro substituents (e.g., 5-azido-3-nitro-1H-1,2,4-triazole) increase density but reduce thermal stability (decomposition at 135–146°C) compared to methoxymethyl’s likely lower density and higher thermal tolerance .

Substituent Variations at Position 3

- Methyl vs. Adamantyl : The methyl group offers balanced steric effects, whereas adamantyl-substituted triazoles exhibit superior antimicrobial activity due to hydrophobic interactions with bacterial membranes .

Biological Activity

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole features a triazole ring that contributes to its biological activity. The methoxymethyl group enhances solubility and potentially alters the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The following table summarizes key findings related to the antimicrobial activity of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole and related compounds:

These results suggest that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties.

The mechanism of action for triazoles often involves the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis. Studies have shown that compounds with a triazole moiety can inhibit key enzymes such as lanosterol demethylase in fungal cells, leading to cell death.

Anticancer Activity

In addition to antimicrobial effects, triazoles have been studied for their anticancer properties. A case study involving derivatives of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole | MCF-7 (breast cancer) | 12 | |

| 5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole | HCT116 (colon cancer) | 10 |

These findings indicate that the compound may inhibit cancer cell proliferation effectively.

Research Findings

Recent studies have explored modifications to the triazole structure to enhance biological activity. For example:

- The introduction of various substituents on the triazole ring has been shown to improve potency against specific pathogens and cancer cells.

- Molecular docking studies suggest that these derivatives can form stable interactions with target proteins involved in microbial resistance and cancer progression.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.